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Compound of Interest

Compound Name: Graniline

Cat. No.: B1197928

Disclaimer: The compound "Graniline" as specified in the topic could not be identified in
chemical databases or scientific literature. This guide therefore utilizes Guanine, a structurally
significant purine base, as a representative molecule to demonstrate the principles and data
formats requested. All data and protocols presented herein pertain to Guanine.

This technical guide provides an in-depth overview of the spectroscopic data for Guanine,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data. It is intended for researchers, scientists, and professionals in the field of drug
development and chemical analysis. This document details experimental methodologies and
presents quantitative data in a structured format for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data obtained for Guanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: tH NMR Chemical Shifts for Guanine
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Proton Assignment

Chemical Shift (8) in ppm

Solvent System

H-8 7.599 D20

NH:2 6.5 (broad) DMSO-ds
NH 10.6 (broad) DMSO-ds
N7H/N°H 11.5 (broad) DMSO-ds

Note: Chemical shifts can vary depending on solvent, concentration, and pH. The values

presented are typical representations.

Table 2: 13C NMR Chemical Shifts for Guanine[1][2]

Carbon Assignment

Chemical Shift (8) in ppm

Solvent System

c-2 151.29 D20[1]
c-4 170.36 D20[1]
C-5 120.96 D20[1]
C-6 156.8 DMSO-ds
C-8 135.8 DMSO-ds

Note: The solubility of guanine is low in many common NMR solvents, which can affect spectral

quality. D20 and DMSO-de are commonly used.[2]

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for Guanine[3][4][5]
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Wavenumber (cm~?)

Vibration Mode

Functional Group

3300 - 3500 N-H Stretching Amine (NHz) and Amide (N-H)
~3100 C-H Stretching Aromatic C-H

1670 - 1700 C=0 Stretching Carbonyl (Amide)

1600 - 1650 N-H Bending Amine (NH2)

1550 - 1600 C=N & C=C Stretching Purine ring system

1350 - 1400 Symmetric C=0 Stretching Carbonyl (Amide)[3]

Note: The IR spectrum of solid-state guanine is complex due to intermolecular hydrogen

bonding. The presented values are approximate ranges for the key functional groups.[4][5]

Mass Spectrometry (MS) Data

Table 4: Key Mass-to-Charge Ratios (m/z) for Guanine in Electron lonization (EI) MS[6]

m/z Ratio Proposed Fragment Notes

151 [CsHsNsOJ* Molecular lon (M*)[6]

134 [M - NHs]* Loss of ammonia

123 [M-COJ* Loss of carbon monoxide

108 [M - HNCO]J* Loss of isocyanic acid

9% (CaHaNal* Fragmentation of the
pyrimidine ring

81 [CsHsNs]* Further fragmentation

Note: The fragmentation pattern can provide significant structural information about the

molecule.[6]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.
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NMR Spectroscopy Protocol

Sample Preparation: A sample of Guanine (typically 5-10 mg for 13C, less for *H) is dissolved
in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-de or D20 with a suitable pH
adjustment to aid solubility) in a 5 mm NMR tube.[7] A small amount of a reference standard,
such as tetramethylsilane (TMS) or a derivative, is added for chemical shift calibration.[7]

Instrument Setup: The NMR spectrometer (e.g., a 400 MHz Bruker instrument) is tuned to
the appropriate frequency for the nucleus being observed (*H or 3C).[1] The sample is
placed in the magnet and allowed to equilibrate to the probe temperature (typically 298 K).[1]

Data Acquisition: A standard one-dimensional pulse program is used for both *H and 13C
NMR. For *H NMR, parameters such as the spectral width, acquisition time, and number of
scans are optimized to ensure good signal-to-noise and resolution. For 133C NMR, a larger
number of scans is typically required due to the lower natural abundance of the 13C isotope.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce
the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are
referenced to the internal standard.

IR Spectroscopy Protocol

Sample Preparation: For solid-state analysis, a small amount of Guanine (1-2 mg) is finely
ground with potassium bromide (KBr, ~200 mg) and pressed into a thin, transparent pellet.[5]
Alternatively, a Nujol mull can be prepared.

Instrument Setup: An FTIR spectrometer is used for analysis. A background spectrum of the
pure KBr pellet or the mull preparation is recorded.

Data Acquisition: The sample pellet is placed in the spectrometer's sample holder, and the
infrared spectrum is recorded, typically over a range of 4000 to 400 cm~1.[3] Multiple scans
are averaged to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
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e Sample Introduction: A dilute solution of Guanine is introduced into the mass spectrometer.
For techniques like Electrospray lonization (ESI), the sample is dissolved in a suitable
solvent mixture (e.g., water/acetonitrile with a small amount of formic acid) and infused into
the source. For Electron lonization (El), the sample is vaporized by heating in the ion source.

[6]

« lonization: In ESI, a high voltage is applied to the liquid to create an aerosol of charged
droplets, from which ions are desorbed.[8] In El, the vaporized sample is bombarded with
high-energy electrons, causing ionization and fragmentation.[6]

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

» Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z. For tandem MS (MS/MS), specific ions are selected and further
fragmented to aid in structural elucidation.[9]

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like Guanine.
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Workflow for Spectroscopic Analysis of Guanine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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